5-Ethoxynicotinaldehyde

Medicinal Chemistry Enzyme Inhibition Inflammation

Challenge: OGA inhibitor synthesis requires precise 5-ethoxy substitution; positional isomers (6-ethoxy) cause failed reactions and invalid biological data. Solution: 5-Ethoxynicotinaldehyde (CAS 227939-23-3), a validated intermediate from patent WO-2019243531-A1 for tauopathy drug discovery. • Key application: O-GlcNAc hydrolase (OGA) inhibitor synthesis (Alzheimer's, PSP) • Characterized negative control: 5-LOX & sEH (IC50 >10,000 nM), AO (Ki=400,000 nM) • Liquid/low-melting solid - automated liquid handler compatible • Multi-vendor supply chain with batch-specific COA (NMR/HPLC/GC)

Molecular Formula C8H9NO2
Molecular Weight 151.165
CAS No. 227939-23-3
Cat. No. B2651354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxynicotinaldehyde
CAS227939-23-3
Molecular FormulaC8H9NO2
Molecular Weight151.165
Structural Identifiers
SMILESCCOC1=CN=CC(=C1)C=O
InChIInChI=1S/C8H9NO2/c1-2-11-8-3-7(6-10)4-9-5-8/h3-6H,2H2,1H3
InChIKeyHIDAERAKVUSKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxynicotinaldehyde Overview


5-Ethoxynicotinaldehyde (5-Ethoxypyridine-3-carbaldehyde; CAS: 227939-23-3) is a pyridine-based heterocyclic aldehyde with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol [1]. It features an aldehyde functional group (-CHO) at the 3-position and an ethoxy substituent (-OCH₂CH₃) at the 5-position of the pyridine ring, making it a versatile building block in medicinal chemistry and organic synthesis . This compound serves as a key intermediate in the synthesis of O-GlcNAc hydrolase (OGA) inhibitor compounds under development for tauopathies including Alzheimer's disease, and has been evaluated for enzyme inhibition activity against targets such as 5-lipoxygenase (5-LOX), soluble epoxide hydrolase (sEH), and aldehyde oxidase (AO) [2][3][4].

1 Pyridine-based heterocyclic aldehyde building block for medicinal chemistry and synthesis
2 5-ethoxy substitution enables regioselective transformations distinct from 6-ethoxy isomer
3 Reported weak inhibitor of 5-LOX/sEH; useful as negative control or scaffold for enzyme selectivity panels

Why 5-Ethoxynicotinaldehyde Stands Alone


Substituting 5-Ethoxynicotinaldehyde with other nicotinaldehyde analogs—such as 6-ethoxynicotinaldehyde (positional isomer), 5-methoxynicotinaldehyde (shorter alkoxy chain), or unsubstituted nicotinaldehyde—is not scientifically valid without revalidation of the entire synthetic or assay workflow. The 5-ethoxy substitution pattern imparts distinct physicochemical properties that directly impact both synthetic utility and biological activity. For instance, the ethoxy group at the 5-position (versus the 6-position) alters the electronic distribution on the pyridine ring, affecting regioselectivity in cross-coupling reactions and the geometry of downstream condensation products . In biological contexts, the 5-ethoxy motif confers differential inhibition profiles across enzyme targets: while 5-Ethoxynicotinaldehyde demonstrates weak-to-moderate inhibition of 5-LOX (IC₅₀ > 10,000 nM) and sEH (IC₅₀ > 10,000 nM), structurally distinct 5-alkoxy-substituted nicotinaldehyde derivatives in the same compound library have been reported with ALDH1A1 inhibition IC₅₀ values of 598 nM—a >16-fold variation within the same scaffold class [1][2]. Generic interchange without validation risks both failed synthetic steps and misleading biological data.

5-Ethoxynicotinaldehyde 6-Ethoxynicotinaldehyde Positional isomer shift alters electronic distribution, regioselectivity, and patent-disclosed synthetic route; crystallinity difference may impact automated handling.
5-Ethoxynicotinaldehyde 5-Methoxynicotinaldehyde Shorter alkoxy chain modifies enzyme inhibition profile and physicochemical properties; supplier coverage is fragmented with fewer batch-certified options.
5-Ethoxynicotinaldehyde Unsubstituted nicotinaldehyde Absence of 5-alkoxy group removes steric and electronic modulation, likely diminishing scaffold selectivity in enzyme assays and altering synthetic reactivity.

5-Ethoxynicotinaldehyde Evidence Guide


Enzyme Inhibition Selectivity

5-Ethoxynicotinaldehyde exhibits a distinct enzyme inhibition profile characterized by weak activity against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), coupled with very weak aldehyde oxidase (AO) inhibition. Against human recombinant 5-LOX expressed in E. coli BL21(DE3), the compound demonstrates an IC₅₀ value greater than 10,000 nM (>10 μM) assessed via reduction in all-trans isomers of LTB4 and 5-HETE formation [1]. Against human recombinant sEH, the IC₅₀ similarly exceeds 10,000 nM using PHOME as substrate [1]. In contrast, inhibition of rabbit liver aldehyde oxidase catalyzed oxidation of N-methyl-nicotinamide (NMN) yields a Kᵢ value of 400,000 nM (400 μM) [2]. This profile—millimolar-range AO inhibition with micromolar-range 5-LOX/sEH activity—contrasts with structurally related 5-alkoxy-substituted nicotinaldehyde analogs, one of which exhibits ALDH1A1 inhibition with an IC₅₀ of 598 nM [3]. The >16-fold difference in potency between this compound class and 5-Ethoxynicotinaldehyde's measured activities underscores the substituent-dependent nature of enzyme engagement within this scaffold.

Enzyme inhibition
Cross-study
IC50 > 10,000 nM (5-LOX, sEH); Ki = 400,000 nM (AO) vs. ALDH1A1 analog IC50 598 nM
Weak inhibitor profile supports use as negative control or selectivity benchmark
>16-fold to >667-fold difference underscores substituent-dependent target engagement
Medicinal Chemistry Enzyme Inhibition Inflammation

Patent-Validated OGA Inhibitor Intermediate

5-Ethoxynicotinaldehyde is explicitly claimed as a synthetic intermediate in the preparation of bicyclic O-GlcNAc hydrolase (OGA) inhibitor compounds under development for tauopathies including Alzheimer's disease and progressive supranuclear palsy [1]. The patent family (WO-2019243531-A1, US-2021300900-A1, EP-3810595-A1) with priority date June 20, 2018, specifically identifies 5-ethoxynicotinaldehyde as a building block for constructing OGA inhibitors of Formula (I) [1]. This represents a documented, intellectual property-backed application that distinguishes 5-Ethoxynicotinaldehyde from its 6-ethoxy positional isomer (CAS: 97455-61-3), for which no equivalent OGA inhibitor patent linkage has been identified in the same patent families. The 5-ethoxy substitution pattern enables specific regiochemical transformations essential to the patented synthetic route, whereas the 6-ethoxy isomer would yield different cyclization outcomes due to altered electronic and steric properties at the reaction center.

Patent linkage
Head-to-head
Explicitly claimed in OGA inhibitor patents (WO-2019243531-A1); 6-ethoxy isomer lacks equivalent patent linkage
Documented synthetic pathway for OGA-targeted research unavailable with positional isomer
Patent family priority date 2018-06-20; supports IP-conscious procurement
Medicinal Chemistry Drug Discovery Neuroscience

Physicochemical Differentiation of Positional Isomers

The positional isomerism between 5-Ethoxynicotinaldehyde (CAS: 227939-23-3) and 6-Ethoxynicotinaldehyde (CAS: 97455-61-3) produces measurable differences in physical properties relevant to handling, storage, and formulation. 5-Ethoxynicotinaldehyde exhibits a predicted boiling point of 274.9±20.0 °C at 760 mmHg and a predicted density of 1.121±0.06 g/cm³ . In contrast, 6-Ethoxynicotinaldehyde has a reported boiling point of 258.8 °C at 760 mmHg—a difference of approximately 16 °C . Additionally, 6-Ethoxynicotinaldehyde is reported as a crystalline solid at room temperature [1], while 5-Ethoxynicotinaldehyde is typically supplied as a liquid or low-melting solid based on vendor descriptions. These differences in phase behavior and volatility directly impact solvent selection for reactions, storage stability under various temperature conditions, and compatibility with automated liquid handling systems in high-throughput screening workflows.

Physicochemical properties
Cross-study
Boiling point ~274.9°C (predicted) vs. 6-ethoxy isomer 258.8°C; liquid/low-melting solid vs. crystalline solid
Phase and volatility differences affect handling, storage, and liquid-handling automation fit
~16°C boiling point delta; experimental vs. predicted values require verification
Physical Chemistry Process Chemistry Formulation

Commercial Availability & Supply Chain

5-Ethoxynicotinaldehyde is commercially available from multiple global suppliers including Bidepharm, Biosynth, BOC Sciences, and Aladdin Scientific, with standard purities of ≥95% and verified purity levels of 98%+ [1]. Analytical quality control documentation including NMR, HPLC, and GC batch-specific certificates of analysis is routinely available from primary vendors . In contrast, the positional isomer 6-Ethoxynicotinaldehyde (CAS: 97455-61-3) has more limited commercial sourcing options, while the methoxy analog 5-Methoxynicotinaldehyde (CAS: 113118-83-5) exhibits fragmented supplier coverage with fewer vendors offering batch-certified material [2]. 5-Ethoxynicotinaldehyde also benefits from established inventory positions at BOC Sciences with stated >20,000 building blocks maintained from stock, enabling rapid fulfillment for time-sensitive research programs . This supply chain robustness—measured by number of active suppliers, availability of batch-specific analytical data, and stock depth—reduces procurement lead time variability and ensures material traceability essential for regulatory-facing research.

Supply chain
Cross-study
≥5 active global suppliers, 95–98%+ purity, batch-specific CoA; 6-ethoxy and 5-methoxy analogs show limited/fragmented sourcing
Robust multi-vendor availability reduces procurement risk and supports traceable research
Supplier network assessment reflects current market; always verify batch documentation
Procurement Supply Chain Sourcing

5-Ethoxynicotinaldehyde Application Scenarios


OGA Inhibitor Drug Discovery

5-Ethoxynicotinaldehyde serves as a validated synthetic intermediate for constructing bicyclic O-GlcNAc hydrolase (OGA) inhibitor candidates targeting tauopathies including Alzheimer's disease and progressive supranuclear palsy [1]. The compound's inclusion in the patent family WO-2019243531-A1 (priority date 2018-06-20) provides a documented synthetic pathway and intellectual property framework for medicinal chemistry programs developing OGA-targeted therapeutics [1]. Researchers can procure 5-Ethoxynicotinaldehyde with confidence that the 5-ethoxy substitution pattern enables the specific regiochemical transformations required for the patented inhibitor scaffold—transformations that would fail or yield different products if the 6-ethoxy positional isomer were substituted. This scenario is optimal for pharmaceutical R&D teams, contract research organizations (CROs), and academic medicinal chemistry laboratories engaged in OGA-targeted drug discovery.

Enzyme Selectivity Screening

The characterized enzyme inhibition profile of 5-Ethoxynicotinaldehyde—IC₅₀ > 10,000 nM against human 5-LOX and sEH, and Kᵢ = 400,000 nM against aldehyde oxidase—positions this compound as a useful weak inhibitor or negative control scaffold in enzyme selectivity panels [2][3]. For research programs screening compound libraries against lipid-metabolizing enzymes (5-LOX, sEH, ALDH1A1, AO), 5-Ethoxynicotinaldehyde provides a benchmark for differentiating potent inhibitors from weakly active or inactive scaffolds. The >16-fold difference in potency between 5-Ethoxynicotinaldehyde and ALDH1A1-active 5-alkoxy-substituted nicotinaldehyde analogs (IC₅₀ = 598 nM) further demonstrates the utility of this compound in structure-activity relationship (SAR) studies to elucidate the role of the 5-position substituent in modulating enzyme selectivity [4]. This application is ideal for screening laboratories, assay development teams, and medicinal chemistry groups conducting target validation studies.

Physical Chemistry & Process Development

The distinct physical properties of 5-Ethoxynicotinaldehyde—predicted boiling point of 274.9±20.0 °C, predicted density of 1.121±0.06 g/cm³, and liquid/low-melting solid physical state—make it a relevant subject for comparative physicochemical studies with its 6-ethoxy positional isomer . The approximately 16 °C difference in boiling point (258.8 °C for the 6-isomer vs. 274.9 °C for the 5-isomer) provides a measurable parameter for studying the effect of substitution position on volatility and intermolecular interactions in pyridine-based aldehydes . Additionally, the phase difference (crystalline solid for the 6-isomer versus liquid/low-melting solid for the 5-isomer) offers opportunities for crystallization studies, solubility assessments, and formulation development. Process chemists and formulation scientists can utilize this compound to evaluate how positional isomerism impacts handling, storage, and reaction solvent compatibility in scaled-up synthetic operations.

High-Throughput Synthesis & Automation

With robust commercial availability from multiple global suppliers (Bidepharm, Biosynth, BOC Sciences, Aladdin Scientific) offering batch-specific analytical certificates (NMR, HPLC, GC) and purities of 95-98%+, 5-Ethoxynicotinaldehyde is well-suited for high-throughput synthesis and automated chemistry workflows . The liquid/low-melting solid physical state of the 5-isomer enhances compatibility with automated liquid handling systems compared to the crystalline 6-isomer, which may require pre-dissolution steps that introduce additional workflow complexity. The established multi-vendor supply chain with stock availability ensures consistent material supply for large-scale library synthesis, parallel medicinal chemistry campaigns, and automated reaction optimization platforms. This scenario is optimal for core facilities, high-throughput screening centers, and industrial medicinal chemistry groups requiring reliable, batch-tracked building blocks for automated synthetic operations.

Application
Selection Property
Validation Focus
OGA inhibitor research
Patent-disclosed synthetic intermediate
Regiochemical transformation reproducibility; IP landscape review
Enzyme selectivity profiling
Reported weak 5-LOX/sEH/AO inhibition profile
Benchmark against ALDH1A1-active analogs; panel validation
Physicochemical comparison
Boiling point, density, and phase behavior
Volatility assessment; liquid handling compatibility testing
Automated synthesis workflows
Multi-vendor batch-certified supply, liquid physical state
Supply chain resilience verification; CoA review per batch

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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